An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3)
An In-depth Technical Guide to 3-Chloro-2-fluorophenylacetic Acid (CAS 261762-96-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 3-Chloro-2-fluorophenylacetic acid. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Core Properties
3-Chloro-2-fluorophenylacetic acid is a halogenated phenylacetic acid derivative. Its chemical structure incorporates chlorine and fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and physical properties. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of 3-Chloro-2-fluorophenylacetic acid are summarized in the table below. These properties are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 261762-96-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆ClFO₂ | --INVALID-LINK-- |
| Molecular Weight | 188.58 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(3-Chloro-2-fluorophenyl)acetic acid | --INVALID-LINK-- |
| Synonyms | 3-Chloro-2-fluorophenylacetic acid, 2-(3-Chloro-2-fluoro-phenyl)acetic acid | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in alcohols, ketones, and ether solvents; slightly soluble in water. | --INVALID-LINK-- |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Safety and Handling
3-Chloro-2-fluorophenylacetic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
Hazard Statements:
Precautionary Statements:
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]
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Wear suitable protective clothing, gloves and eye/face protection.[1][3]
Experimental Protocols
Proposed Synthesis Workflow
The logical workflow for the synthesis of 3-Chloro-2-fluorophenylacetic acid from 3-chloro-2-fluorobenzyl chloride is depicted below. This involves the conversion of the benzyl chloride to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.
General Experimental Procedure for Phenylacetonitrile Hydrolysis
The following is a generalized protocol based on the hydrolysis of similar chlorophenylacetonitriles as described in patent literature. This should be adapted and optimized for the specific substrate.
Materials:
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3-Chloro-2-fluorophenylacetonitrile
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Concentrated Sulfuric Acid (98%)
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Deionized Water
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Ice
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. The reaction is highly exothermic and should be performed in an ice bath.
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To the cooled sulfuric acid solution, add 3-chloro-2-fluorophenylacetonitrile.
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Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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After the reaction is complete (typically several hours), cool the mixture to room temperature and then pour it over crushed ice with stirring.
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The precipitated crude 3-Chloro-2-fluorophenylacetic acid is collected by vacuum filtration.
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The crude product is washed with cold water to remove any residual acid.
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Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene).
Proposed Analytical Workflow
A standard workflow for the analysis and characterization of the synthesized 3-Chloro-2-fluorophenylacetic acid would involve a series of spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic and Chromatographic Data
At the time of this writing, publicly available experimental spectroscopic data (NMR, IR, MS) for 3-Chloro-2-fluorophenylacetic acid is limited. For research purposes, it is imperative to acquire this data on synthesized and purified material to unequivocally confirm its structure and purity. The expected spectroscopic characteristics can be predicted based on the structure and data from similar compounds.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid moiety. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the chloro and fluoro substituents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H, C=C, C-Cl, and C-F bond vibrations.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be suitable for assessing the purity of 3-Chloro-2-fluorophenylacetic acid. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection would typically be by UV absorbance at a wavelength where the aromatic ring absorbs, for example, around 254 nm.
Conclusion
3-Chloro-2-fluorophenylacetic acid is a valuable building block in organic synthesis. While detailed experimental data is not extensively published, its synthesis can be reasonably achieved through established methods for analogous compounds. For any research or development application, it is critical to perform thorough characterization of the synthesized material to confirm its identity and purity. This guide provides a foundational understanding of the properties and expected experimental behavior of this compound to aid in such endeavors.
